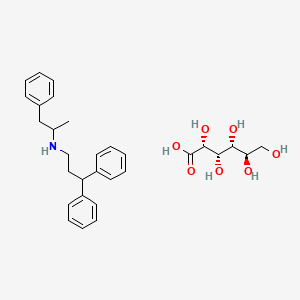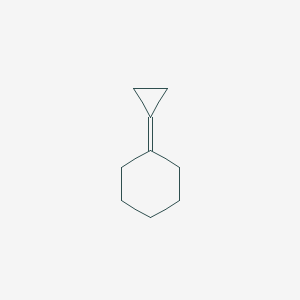![molecular formula C20H10O2 B14713794 Cyclopenta[ij]tetraphene-1,2-dione CAS No. 13913-77-4](/img/structure/B14713794.png)
Cyclopenta[ij]tetraphene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[ij]tetraphene-1,2-dione is a chemical compound with the molecular formula C20H10O2 It is a polycyclic aromatic ketone, characterized by its unique structure that includes a cyclopentane ring fused to a tetraphene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[ij]tetraphene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl), leading to the formation of the desired cyclopentadiene derivatives . These intermediates can then be further processed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta[ij]tetraphene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Cyclopenta[ij]tetraphene-1,2-dione has several applications in scientific research:
Organic Electronics: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Materials Science: The compound can be used in the development of new materials with specific optical and electronic characteristics.
Biological Studies: Research into its potential biological activity and interactions with biomolecules is ongoing.
Mécanisme D'action
The mechanism by which Cyclopenta[ij]tetraphene-1,2-dione exerts its effects depends on its specific application. In organic electronics, its action is related to its ability to transport charge and interact with other electronic materials. In biological systems, it may interact with enzymes or other proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A simpler analog with a single cyclopentane ring.
Tetraphene: The parent compound without the cyclopentane ring.
Quinones: Oxidized derivatives with similar structural features.
Uniqueness
Cyclopenta[ij]tetraphene-1,2-dione is unique due to its fused ring structure, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics.
Propriétés
Numéro CAS |
13913-77-4 |
|---|---|
Formule moléculaire |
C20H10O2 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
benzo[j]aceanthrylene-1,2-dione |
InChI |
InChI=1S/C20H10O2/c21-19-15-7-3-5-12-10-16-13-6-2-1-4-11(13)8-9-14(16)18(17(12)15)20(19)22/h1-10H |
Clé InChI |
WGCPWJBVPVSJQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C(=O)C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)









![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)


![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
